

Spectroscopic data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Cat. No.:	B063080

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol

This guide provides a comprehensive analysis of the spectroscopic data for (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol, a valuable chiral building block in contemporary drug discovery and development. Its stereodefined structure, featuring both hydroxyl and protected amine functionalities, makes it a critical intermediate for synthesizing a wide range of biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its robust analysis.

Molecular Structure and Key Features

(1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol possesses a cyclopentyl scaffold with two key functional groups in a specific stereochemical arrangement: a hydroxyl group at C1 and a tert-butoxycarbonyl (Boc) protected amine at C3. This substitution pattern dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ^1H and ^{13}C NMR provide unambiguous confirmation of its structure.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The key to interpreting the spectrum of this molecule is to recognize the diastereotopic nature of the methylene protons on the cyclopentane ring, which often leads to complex, overlapping multiplets.

Expected ^1H NMR Data (Predicted, 400 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Chemical Shift
-OH	1.5 - 2.5	Broad Singlet	1H	Chemical shift is variable and depends on concentration and solvent.
-NH- (Boc)	4.5 - 5.0	Broad Singlet / Doublet	1H	Amide proton, deshielded by the adjacent carbonyl group.
H1 (CH-OH)	~4.2 - 4.4	Multiplet	1H	Deshielded by the electronegative oxygen atom. [1] [2]
H3 (CH-NH)	~3.9 - 4.1	Multiplet	1H	Deshielded by the electronegative nitrogen atom of the carbamate.
Cyclopentyl - CH ₂ -	1.5 - 2.2	Multiplets	6H	Protons on C2, C4, and C5 form complex, overlapping multiplets. [3]

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | Magnetically equivalent methyl protons of the tert-butyl group.[\[4\]](#) |

Expertise & Causality:

- The protons H1 and H3, attached to the stereocenters bearing the hydroxyl and amino groups respectively, are the most downfield of the ring protons due to the deshielding effect of the directly attached heteroatoms.
- The large, sharp singlet integrating to 9 protons at approximately 1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protecting group. Its presence is a key confirmation of the structure.[4]
- The broadness of the -OH and -NH signals is due to hydrogen bonding and, in the case of the amide, potential quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C=O (Boc)	~155.5	Carbonyl carbon of the carbamate group.[5]
C(CH ₃) ₃ (Boc)	~79.5	Quaternary carbon of the tert-butyl group.[4]
C1 (CH-OH)	~73.0	Carbinol carbon, shifted downfield by the hydroxyl group.[6][7]
C3 (CH-NH)	~52.0	Carbon bearing the nitrogen, shifted downfield.
Cyclopentyl -CH ₂ -	25.0 - 40.0	Methylene carbons of the cyclopentane ring.[6]

| -C(CH₃)₃ (Boc) | ~28.4 | Methyl carbons of the tert-butyl group.[4][5] |

Trustworthiness through Self-Validation: The presence of exactly seven distinct signals in the ^{13}C NMR spectrum would strongly support the proposed structure (three CH_2 , two CH , one quaternary C, and one C=O). The characteristic shifts for the Boc group carbons (~155, ~80, and ~28 ppm) serve as an internal validation of the protecting group's integrity.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3400 (broad)	O-H Stretch	Alcohol (-OH)	Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[8][9]
~3350	N-H Stretch	Amide (-NH)	Indicates the presence of the Boc-protected amine.
~2850-2960	C-H Stretch	Alkanes (sp ³)	Corresponds to the C-H bonds of the cyclopentyl ring and Boc group.[8]
~1680-1700	C=O Stretch	Carbamate (-O-C=O)	Strong, sharp absorption characteristic of the Boc group's carbonyl. [4]
~1520	N-H Bend	Amide II Band	Further confirms the presence of the N-H group.

| ~1170 | C-O Stretch | Carbamate / Alcohol | Strong absorption associated with the C-O bonds. [8] |

Authoritative Grounding: The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The simultaneous presence of a broad O-H stretch around 3400 cm⁻¹ and a strong carbonyl (C=O) absorption near 1700 cm⁻¹ is a definitive indicator of the target molecule's functionalization.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

m/z Value	Ion	Interpretation
216.15	$[M+H]^+$	Protonated molecular ion ($C_{10}H_{19}NO_3$, Exact Mass: 215.14)
238.13	$[M+Na]^+$	Sodium adduct of the molecular ion
160.12	$[M+H - C_4H_8]^+$	Loss of isobutylene (56 Da) from the Boc group

| 116.09 | $[M+H - \text{Boc}]^+$ | Loss of the entire Boc group (100 Da) |

Causality in Fragmentation: The tert-butoxycarbonyl (Boc) group is known for its characteristic fragmentation pathways.[\[10\]](#) The most common fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO_2 . Another prominent fragmentation is the cleavage of the N-C bond, leading to the loss of the entire Boc group (100 Da), resulting in the protonated aminocyclopentanol fragment. Observing these specific losses provides very strong evidence for the structure.

Experimental Protocols

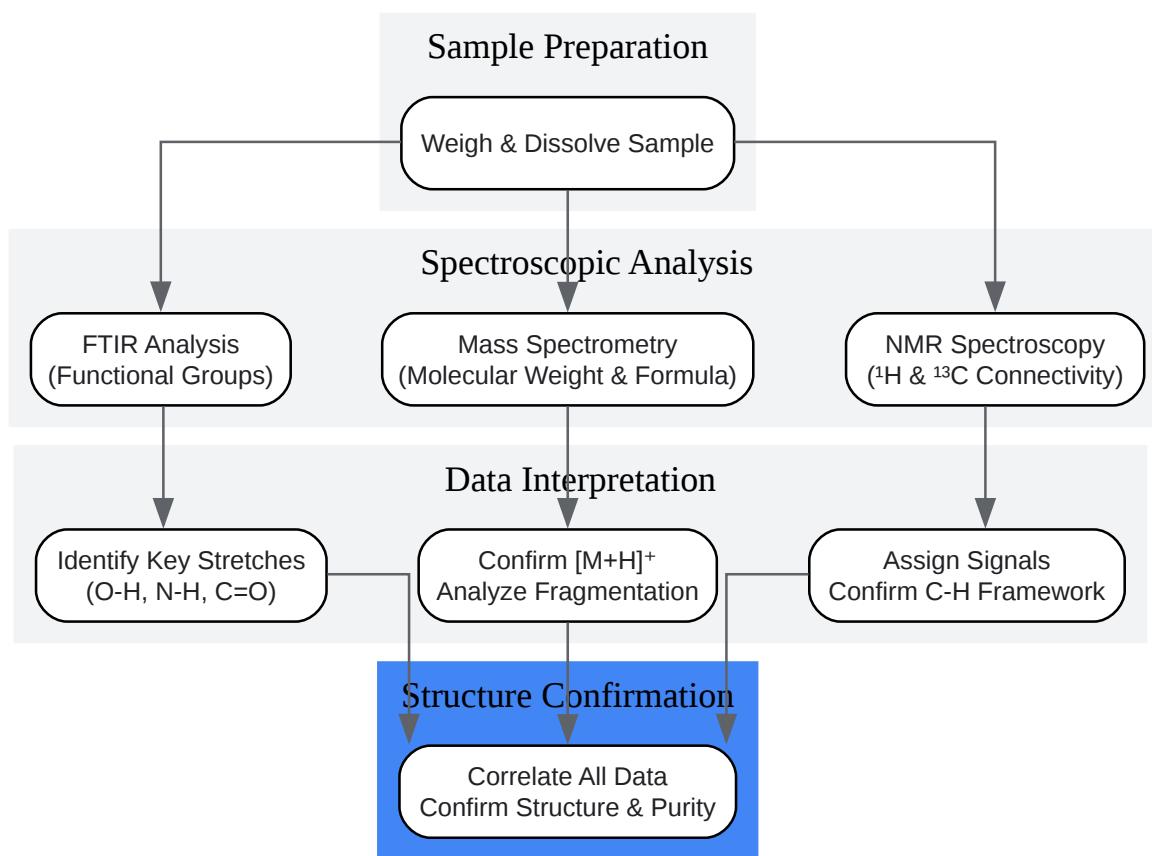
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

- **Dissolution:** Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Ensure complete dissolution.
- **Instrumentation:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ^1H and ^{13}C and shim the magnetic field to achieve optimal resolution.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[11]

Protocol 2: ATR-FTIR Spectroscopy


- **Background Spectrum:** Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The spectrum is automatically ratioed against the background by the instrument software.

Protocol 3: ESI Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
- Analysis: Identify the protonated molecular ion $[M+H]^+$ and any common adducts or fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a chiral building block like (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for spectroscopic characterization.

References

- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- The Royal Society of Chemistry. Supplementary Information for an article in Organic & Biomolecular Chemistry.
- ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- Chegg.com. Solved: Draw the structure of cyclopentanol and give the expected ¹H NMR data.
- National Institute of Standards and Technology (NIST). Cyclopentanol - Mass spectrum (electron ionization).
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- PubChem. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.
- National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. THE N.M.R. SPECTRUM OF CYCLOPENTANONE.
- National Institute of Standards and Technology (NIST). Cyclopentanol - IR Spectrum.
- Aladdin. (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid.
- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- The Automated Topology Builder (ATB). Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray.
- King's Centre for Visualization in Science. Infrared Spectrum of a Cyclic Alcohol: Cyclopentanol.
- National Institute of Standards and Technology (NIST). Cyclopentanol - Condensed Phase IR Spectrum.
- SpectraBase. Cyclopentanol - Optional^[13C NMR] - Chemical Shifts.
- PubChem. (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.
- PubChem. 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid.
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
- National Institutes of Health (NIH). Synthesis of Boc-protected bicycloproline.
- OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.
- Pharmaffiliates. (1S,3R,4R)-4-(((Benzyl)oxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid.
- National Institute of Standards and Technology (NIST). Terpinol - IR Spectrum.
- Organic Chemistry Portal. Boc-Protected Amino Groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Solved Draw the structure of cyclopentanol and give the | Chegg.com [chegg.com]
- 2. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclopentanol [applets.kcvs.ca]
- 9. Cyclopentanol [webbook.nist.gov]
- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- To cite this document: BenchChem. [Spectroscopic data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063080#spectroscopic-data-of-1s-3r-3-tert-butoxycarbonylamino-cyclopentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com